molecular formula C16H24O2 B1329867 p-Nonyloxybenzaldehyde CAS No. 50262-46-9

p-Nonyloxybenzaldehyde

Cat. No. B1329867
CAS RN: 50262-46-9
M. Wt: 248.36 g/mol
InChI Key: OZWJLGGZWZZBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of substituted benzaldehydes can be achieved through various methods. For instance, p-methoxybenzaldehyde was synthesized using dimethyl sulfate and p-hydroxybenzaldehyde in the presence of a phase transfer catalyst, achieving a yield of 74.0% . Similarly, p-fluorobenzaldehyde thiosemicarbazones were synthesized from p-fluorobenzaldehyde and thiosemicarbazides . These methods indicate that substituted benzaldehydes like p-Nonyloxybenzaldehyde could potentially be synthesized through analogous reactions involving nonyloxy substituents.

Molecular Structure Analysis

The molecular structure of substituted benzaldehydes can be characterized using techniques such as NMR, IR, and X-ray diffractometry. For example, the crystal structure of p-hydroxybenzaldehyde was determined by X-ray analysis, revealing intermolecular hydrogen bonds forming a zig-zag chain . Similarly, the structure of p-fluorobenzaldehyde thiosemicarbazones was characterized, showing a square planar configuration around the nickel center in a complex . These findings suggest that the molecular structure of p-Nonyloxybenzaldehyde could also be elucidated using these analytical techniques.

Chemical Reactions Analysis

Substituted benzaldehydes can undergo a variety of chemical reactions. The solvent-free condensation of pyrrole and pentafluorobenzaldehyde leads to products such as corrole and oligopyrromethenes . Additionally, pentafluorobenzaldehyde can be transformed into 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes through nucleophilic substitution . These reactions demonstrate the reactivity of benzaldehyde derivatives and suggest that p-Nonyloxybenzaldehyde could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the introduction of a fluorine atom in p-fluorobenzaldehyde alters its reactivity, as seen in the synthesis of thiosemicarbazones . The properties of p-Nonyloxybenzaldehyde would similarly be affected by the nonyloxy group, potentially altering its solubility and reactivity compared to other benzaldehyde derivatives.

Scientific Research Applications

p-Nonyloxybenzaldehyde is a chemical compound with the formula C16H24O2 . Its molecular weight is 248.3606 . Unfortunately, the specific applications, methods of application, and outcomes of using p-Nonyloxybenzaldehyde in scientific research are not readily available in the sources I have access to.

p-Nonyloxybenzaldehyde is a chemical compound with the formula C16H24O2 . Its molecular weight is 248.3606 . While specific applications of p-Nonyloxybenzaldehyde are not readily available in the sources I have access to, it’s worth noting that similar compounds are often used in various scientific fields.

One potential area of application for compounds like p-Nonyloxybenzaldehyde is in the development of nonconventional luminescent polymers . These polymers do not contain classical chromophores, but often involve isolated benzene rings or only electron-rich moieties . They are being developed and studied extensively for their distinctive characteristics and potential applications in wide-ranging areas .

These nonconventional luminescent polymers can circumvent the drawbacks of traditional luminescent polymers, such as aggregation-caused quenching (ACQ) and high cytotoxicity issues . They can be employed in diverse applications, including organic lasers, organic light-emitting diodes (OLEDs), solar cells, sensors, bioimaging, and more .

One potential area of application for compounds like p-Nonyloxybenzaldehyde is in the development of nonconventional luminescent polymers . These polymers do not contain classical chromophores, but often involve isolated benzene rings or only electron-rich moieties . They are being developed and studied extensively for their distinctive characteristics and potential applications in wide-ranging areas .

These nonconventional luminescent polymers can circumvent the drawbacks of traditional luminescent polymers, such as aggregation-caused quenching (ACQ) and high cytotoxicity issues . They can be employed in diverse applications, including organic lasers, organic light-emitting diodes (OLEDs), solar cells, sensors, bioimaging, and more .

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is classified as a flammable liquid (Category 4), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is also harmful if inhaled (Acute toxicity, Inhalation, Category 4) .

properties

IUPAC Name

4-nonoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-13-18-16-11-9-15(14-17)10-12-16/h9-12,14H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWJLGGZWZZBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198256
Record name p-Nonyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nonyloxybenzaldehyde

CAS RN

50262-46-9
Record name p-Nonyloxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nonyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

General procedure K was used to convert 4-hydroxybenzaldehyde (8.2 mmols) and 1-bromononane (12.3 mmols) to 6.5 mmols (79%) of the title product was recovered. 1H NMR (300 MHz, CDCl3) δ 9.88 (s, 1H), 7.83 (d, J=8.9 Hz, 2H), 6.99 (d, J=8.7 Hz, 2H), 4.04 (t, J=6.6 Hz, 2H), 1.76-1.85 (m, 2H), 1.14-1.53 (m, 12H), 0.88 (t, J=6.6 Hz, 3H); 13C NMR (75 MHz, CDCl3) δ 164.40, 132.11, 114.86, 68.55, 31.98, 29.47, 29.37, 29.18, 28.90, 28.31, 26.08, 22.79, 14.23.
Quantity
8.2 mmol
Type
reactant
Reaction Step One
Quantity
12.3 mmol
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nonyloxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
p-Nonyloxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
p-Nonyloxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
p-Nonyloxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
p-Nonyloxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
p-Nonyloxybenzaldehyde

Citations

For This Compound
2
Citations
B Marku - 2020 - search.proquest.com
Maple syrup is made out of the sap of sugar maple (Acer saccharum) and it contains concentrated sugar, organic acids, amino acids, minerals and volatile compounds, which are …
Number of citations: 0 search.proquest.com
MA Sabri - 2017 - dspace.aus.edu
Treatment of spent caustic (SC) wastes from downstream of refineries and petrochemical industries is not only complex but also highly expensive due to its content of high concentration …
Number of citations: 0 dspace.aus.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.